molecular formula C19H19N3O4 B12682235 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- CAS No. 107659-31-4

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-

Cat. No.: B12682235
CAS No.: 107659-31-4
M. Wt: 353.4 g/mol
InChI Key: WFULLVLYMPLRIW-UHFFFAOYSA-N
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Description

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a combination of aromatic rings, a triazole ring, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Aldol Condensation: Combining an aldehyde or ketone with a compound containing an active methylene group.

    Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Substitution Reactions: Introduction of methoxy groups on the aromatic rings through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, such as antifungal or anticancer activity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- would depend on its specific application. For example:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

    Material Properties: The presence of aromatic and triazole rings may contribute to the compound’s stability and reactivity, making it useful in materials science.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2-hydroxy-1,2-bis(4-hydroxyphenyl)-3-(4H-1,2,4-triazol-4-yl)-: Similar structure but with hydroxy groups instead of methoxy groups.

    1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole ring.

Uniqueness

1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(4H-1,2,4-triazol-4-yl)- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

107659-31-4

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-4-yl)propan-1-one

InChI

InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-12-20-21-13-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3

InChI Key

WFULLVLYMPLRIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)OC)O

Origin of Product

United States

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